Methyl 4-((2,3-diphenylacryloyl)amino)benzoate
Description
Methyl 4-((2,3-diphenylacryloyl)amino)benzoate is a synthetic benzoate ester featuring a diphenylacryloyl amino group at the para position of the benzene ring. Though direct synthesis or application data for this compound are absent in the provided evidence, structural analogs from the 2018 Monatshefte für Chemie studies (e.g., triazine-linked benzoates) offer insights into its likely physicochemical and synthetic characteristics .
Properties
IUPAC Name |
methyl 4-[[(E)-2,3-diphenylprop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-27-23(26)19-12-14-20(15-13-19)24-22(25)21(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-16H,1H3,(H,24,25)/b21-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALIZJPVYYFWPK-LTGZKZEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2,3-diphenylacryloyl)amino)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with methyl 4-aminobenzoate and 2,3-diphenylacryloyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: Methyl 4-aminobenzoate is dissolved in a suitable solvent like dichloromethane, and 2,3-diphenylacryloyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis and purification would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2,3-diphenylacryloyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4-((2,3-diphenylacryloyl)amino)benzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a candidate for drug development and testing.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential therapeutic effects.
Material Science: The compound may be explored for its properties in creating new materials with specific characteristics.
Mechanism of Action
The mechanism of action of Methyl 4-((2,3-diphenylacryloyl)amino)benzoate involves its interaction with molecular targets through its functional groups. The amide and ester groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The diphenylacryloyl group can interact with hydrophobic regions of proteins or other targets, potentially modulating their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s key distinction lies in its diphenylacryloyl amino group, which contrasts with triazine- or phenoxy-linked substituents in analogs. Below is a comparative analysis of structural and functional attributes:
Key Observations :
- Triazine vs. The acryloyl group in the target compound may enable π-conjugation and photochemical activity .
- Ester vs. Carboxylic Acid : The methyl ester in the target compound and 5k/5l improves solubility in organic solvents compared to the carboxylic acid in 4i, which has higher polarity and melting points (217.5–220°C for 4i vs. 79–82°C for 5k) .
Physicochemical Properties
- Melting Points : Ester derivatives (e.g., 5k at 79–82°C) typically exhibit lower melting points than carboxylic acids (4i at 217.5–220°C), aligning with reduced intermolecular hydrogen bonding in esters .
- Solubility : The methyl ester group enhances lipophilicity, favoring solubility in apolar solvents. Bromo or formyl substituents (as in 5l) may introduce steric or electronic effects, altering crystallinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
